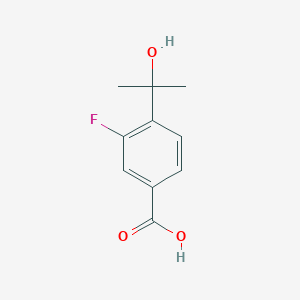
3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a fluorine atom, a hydroxy group, and a methyl group attached to the benzene ring, making it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4-(1-hydroxy-1-methyl-ethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-Fluoro-4-(1-oxo-1-methyl-ethyl)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzyl alcohol.
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-hydroxybenzoic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Fluoro-3-hydroxybenzoic acid: The position of the fluorine and hydroxy groups is reversed, leading to different chemical behavior.
3-Fluoro-4-methylbenzoic acid: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
Uniqueness: 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxy group on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1346608-95-4 |
|---|---|
Molekularformel |
C10H11FO3 |
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
3-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(2,14)7-4-3-6(9(12)13)5-8(7)11/h3-5,14H,1-2H3,(H,12,13) |
InChI-Schlüssel |
GEHBFXXRMAELQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=C(C=C1)C(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



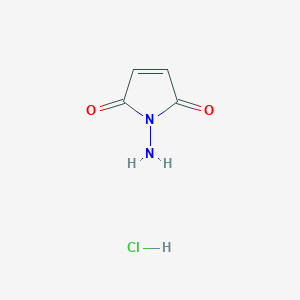
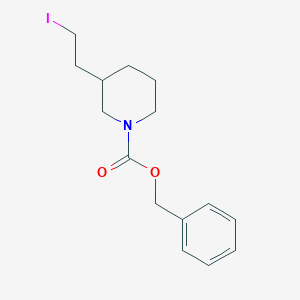
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
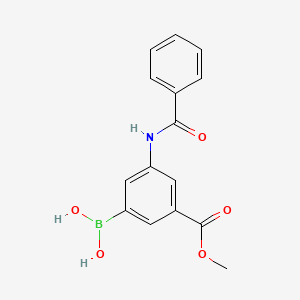

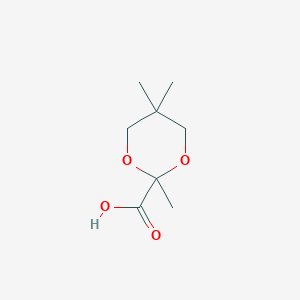
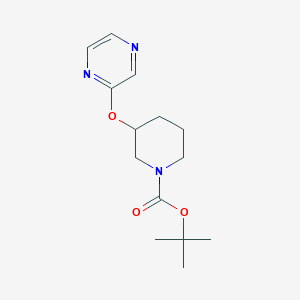
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)


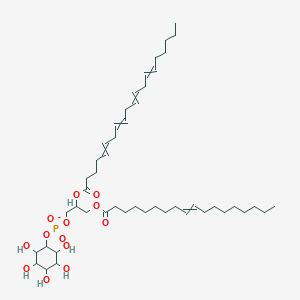
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

